N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with appropriate amines under controlled conditions.
Introduction of the chlorophenethyl group: This step involves the reaction of the intermediate with 4-chlorophenethylamine.
Incorporation of the isothiazolidinyl moiety: The final step includes the reaction with 3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It could bind to receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound might interact with genetic material, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenethyl)-N2-(3-phenyl)oxalamide: Lacks the isothiazolidinyl moiety.
N1-(4-methylphenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Contains a methyl group instead of a chlorine atom.
Uniqueness
N1-(4-chlorophenethyl)-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-7-5-14(6-8-15)9-10-21-18(24)19(25)22-16-3-1-4-17(13-16)23-11-2-12-28(23,26)27/h1,3-8,13H,2,9-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPJTYHMVMTFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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